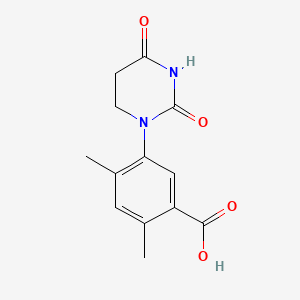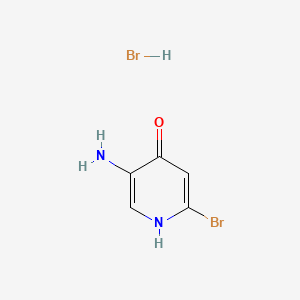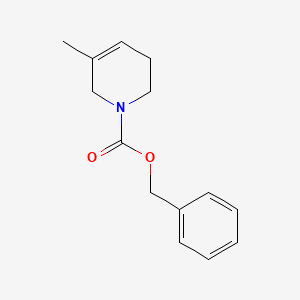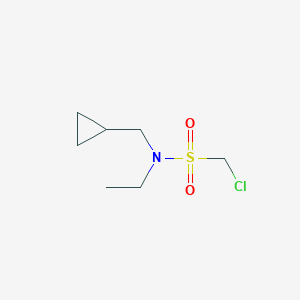
5-(2,4-Dioxohexahydropyrimidin-1-yl)-2,4-dimethyl-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-dimethylbenzoic acid is an organic compound belonging to the family of benzoic acid derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-dimethylbenzoic acid typically involves a multi-step process. One common method is a one-pot, four-component reaction involving 2-aminobenzamide, dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde under reflux conditions in ethanol. This reaction yields the desired compound with a moderate yield of around 50%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid
- 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid
- 4-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid
Uniqueness
5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-dimethylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H14N2O4 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-dimethylbenzoic acid |
InChI |
InChI=1S/C13H14N2O4/c1-7-5-8(2)10(6-9(7)12(17)18)15-4-3-11(16)14-13(15)19/h5-6H,3-4H2,1-2H3,(H,17,18)(H,14,16,19) |
Clave InChI |
RINWKTRARCSUGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(=O)O)N2CCC(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one](/img/structure/B13482245.png)
![1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13482247.png)


![7-(4-Bromophenoxy)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13482264.png)

![2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13482274.png)


![2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13482289.png)

amine](/img/structure/B13482294.png)

![6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13482316.png)
